8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine structural analysis
8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine structural analysis
An In-depth Technical Guide to the Structural Analysis of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine
Abstract
The pyrano[3,2-c]pyridine scaffold is a privileged heterocyclic system due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific compound, 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine, serves as a crucial intermediate in medicinal chemistry, where the iodine atom acts as a versatile synthetic handle for the introduction of diverse functional groups via cross-coupling reactions. This guide provides a comprehensive, multi-technique approach to the definitive structural analysis of this key building block. We delve into the core principles and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Crystallography, and Computational Modeling, offering not just protocols, but the scientific rationale behind the analytical choices.
Introduction: The Significance of the Pyrano[3,2-c]pyridine Core
Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, fused ring systems containing nitrogen and oxygen are of paramount interest.[4] The pyranopyridine framework, which merges a pyran ring with a pyridine ring, is a prominent scaffold in drug discovery.[2] Derivatives have been investigated as potent Gram-negative bacterial efflux pump inhibitors and for their anticancer activities.[1][5][6]
The title compound, 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine, is of particular strategic importance. The dihydro-pyrano moiety imparts a specific three-dimensional conformation, while the aromatic pyridine ring governs electronic properties and potential interactions with biological targets. The iodine substituent at the 8-position is the key feature for synthetic chemists; it is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6]
Given its role as a foundational piece in complex molecule synthesis, unambiguous confirmation of its structure is not merely a formality but a critical prerequisite for successful drug development campaigns. This guide outlines the integrated analytical workflow required to achieve this certainty.
Overview of Synthesis and the Need for Analysis
The synthesis of pyrano[3,2-c]pyridine derivatives often involves multi-component reactions or cyclization strategies.[2][3] The introduction of the iodine atom can be achieved either by utilizing an iodinated precursor during the ring-forming steps or through direct electrophilic iodination of the pre-formed pyranopyridine ring system.[2] Both strategies carry the risk of forming regioisomers, making rigorous structural confirmation essential.
Caption: Generalized workflow for synthesis and validation.
Core Methodologies for Structural Elucidation
A singular analytical technique is rarely sufficient for complete structural validation. A synergistic approach, combining several orthogonal methods, provides the highest degree of confidence.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: Mass spectrometry's primary role is to confirm the molecular weight and, by extension, the elemental formula of the synthesized compound. For halogenated molecules, MS provides unique clues. While chlorine and bromine have characteristic isotopic patterns (M+2 peaks), iodine is monoisotopic (¹²⁷I).[7][8] Therefore, we expect a single, clean molecular ion peak, which simplifies the spectrum but also places greater emphasis on high-resolution mass spectrometry (HRMS) to distinguish the target from potential impurities with the same nominal mass.
Experimental Protocol: High-Resolution EI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) equipped with an Electron Ionization (EI) source. EI is a hard ionization technique that induces reproducible fragmentation, providing a structural "fingerprint".[9]
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.
-
Analysis:
-
Identify the molecular ion peak (M⁺•).
-
Compare the experimentally determined exact mass with the theoretical mass calculated for the formula C₈H₈INO.
-
Analyze the major fragmentation peaks. Key expected fragments include the loss of the iodine radical (M-I) and cleavages within the dihydropyran ring.[9][10]
-
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Formula | Calculated Exact Mass (m/z) | Expected Observation |
| Molecular Ion [M]⁺• | [C₈H₈INO]⁺• | 260.9696 | The primary ion observed, confirming the molecular weight. |
| Fragment [M-I]⁺ | [C₈H₈NO]⁺ | 134.0600 | A major fragment resulting from the loss of the iodine radical. |
| Fragment [M-C₃H₅O]⁺ | [C₅H₃IN]⁺ | 203.9332 | Resulting from a retro-Diels-Alder-type cleavage of the pyran ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[11] For 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of every proton and carbon, confirming the substitution pattern and the integrity of the fused ring system.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region (6.5-8.5 ppm) will show the pyridine protons, while the aliphatic region (1.5-5.0 ppm) will contain the three CH₂ groups of the dihydropyran ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will reveal the number of unique carbon environments. The carbon atom bonded to iodine (C8) is expected to appear at a relatively upfield chemical shift (~90-100 ppm) due to the heavy atom effect.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, crucial for tracing the connectivity within the dihydropyran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for piecing the fragments together, for example, by correlating the protons on the pyran ring to the carbons of the pyridine ring, confirming the fusion pattern.
-
Caption: Integrated workflow for 2D NMR structural elucidation.
Data Presentation: Predicted NMR Assignments (Note: Chemical shifts are estimates and can vary based on solvent and conditions.)
| Position | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| H2 | ~4.4 (t) | ~65 | C3, C4, C4a |
| H3 | ~2.1 (m) | ~22 | C2, C4, C4a |
| H4 | ~2.9 (t) | ~25 | C3, C4a, C5, C8b |
| H6 | ~7.0 (d) | ~120 | C4a, C5, C7, C8 |
| H7 | ~7.8 (d) | ~150 | C5, C6, C8, C8a |
| C4a | - | ~118 | H2, H4, H6 |
| C5 | - | ~155 | H4, H6, H7 |
| C8 | - | ~95 | H6, H7 |
| C8a | - | ~145 | H7 |
| C8b | - | ~158 | H4 |
X-ray Crystallography: The Definitive Proof
Expertise & Causality: While NMR provides the connectivity in solution, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure in the solid state. It confirms not only the constitution but also the conformation of the dihydropyran ring (e.g., half-chair) and reveals intermolecular interactions, such as potential halogen bonding involving the iodine atom, which can influence crystal packing and physical properties.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Techniques include slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes), vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.
Computational Modeling: The Virtual Corroboration
Expertise & Causality: In silico methods, particularly Density Functional Theory (DFT), serve to complement and corroborate experimental findings.[13] By calculating the optimized low-energy geometry of the molecule, we can predict its conformational preferences. Furthermore, NMR chemical shifts can be calculated and compared with experimental values to add another layer of confidence to the assignments.[14] This is especially useful for resolving ambiguities in complex spectra.
Experimental Protocol: DFT Calculations
-
Model Building: Construct the 3D model of 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p), with an appropriate effective core potential for iodine).
-
Frequency Calculation: Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.
-
NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation to predict ¹H and ¹³C chemical shifts. These values can then be scaled and correlated with the experimental spectrum.
Caption: Workflow for computational corroboration of structure.
Conclusion
References
-
Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13, 522-567. [Link]
- Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry.
-
Nguyen, S. T., et al. (2015). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. National Institutes of Health. [Link]
-
Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]
-
Nguyen, S. T., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed. [Link]
-
Srivastava, H. K., et al. (2010). Assessment of the putative binding conformation of a pyrazolopyridine class of inhibitors of MAPKAPK2 using computational studies. European Journal of Medicinal Chemistry, 45(1), 98-105. [Link]
-
Unknown Author. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). The general structure of pyranopyridine derivatives 287. ResearchGate. [Link]
-
Request PDF. (2025). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ResearchGate. [Link]
-
Martínez-Araya, C. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]
-
Sayed, M., et al. (2023). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 19, 1318–1326. [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
-
ChemWhat. (n.d.). 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine CAS#: 1222533-89-2. ChemWhat. [Link]
-
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 36(4), 920-922. [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]
-
Dotsenko, V. V., et al. (2021). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. MDPI. [Link]
-
Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S). [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
-
Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. [Link]
-
National Institutes of Health. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]
-
Li, F., et al. (2018). Computational analysis of RNA structures with chemical probing data. PubMed Central. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. PubChem. [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
BOJNSCI. (n.d.). 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine. BOJNSCI. [Link]
-
Chao, Y., et al. (2018). Computational Analysis of RNA-Protein Interactions via Deep Sequencing. PubMed. [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. preprints.org [preprints.org]
- 13. Assessment of the putative binding conformation of a pyrazolopyridine class of inhibitors of MAPKAPK2 using computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational analysis of RNA structures with chemical probing data - PMC [pmc.ncbi.nlm.nih.gov]
